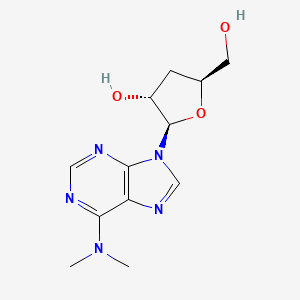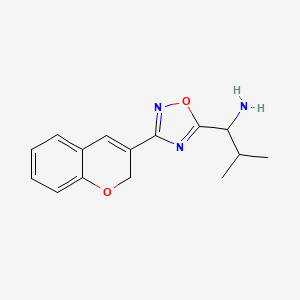
2-Chloro-N-(cis-4-methylcyclohexyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(cis-4-methylcyclohexyl)quinazolin-4-amine is a quinazoline derivative known for its potential therapeutic applications. Quinazoline derivatives are a class of compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cis-4-methylcyclohexyl)quinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with cis-4-methylcyclohexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods also offer better control over reaction conditions, leading to higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cis-4-methylcyclohexyl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinones or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of N-substituted quinazolin-4-amines.
Oxidation: Formation of quinazolinones.
Reduction: Formation of dihydroquinazolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cis-4-methylcyclohexyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell proliferation and survival . This inhibition results in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-methoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(2-methoxyphenyl)quinazolin-4-amine
Uniqueness
2-Chloro-N-(cis-4-methylcyclohexyl)quinazolin-4-amine is unique due to the presence of the cis-4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity to molecular targets and improves its pharmacokinetic profile compared to other quinazoline derivatives .
Properties
Molecular Formula |
C15H18ClN3 |
|---|---|
Molecular Weight |
275.77 g/mol |
IUPAC Name |
2-chloro-N-(4-methylcyclohexyl)quinazolin-4-amine |
InChI |
InChI=1S/C15H18ClN3/c1-10-6-8-11(9-7-10)17-14-12-4-2-3-5-13(12)18-15(16)19-14/h2-5,10-11H,6-9H2,1H3,(H,17,18,19) |
InChI Key |
RDEIZTBBIHVPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


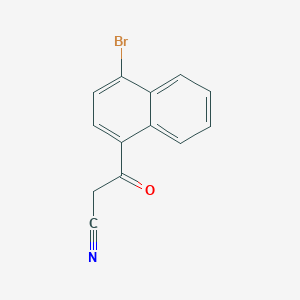
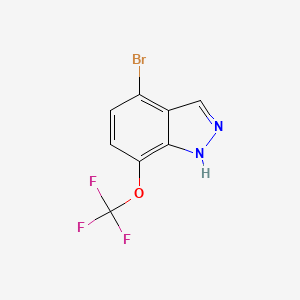


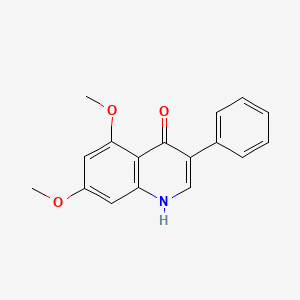

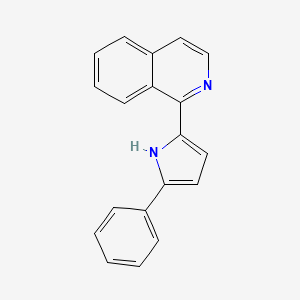

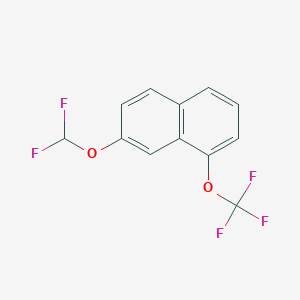
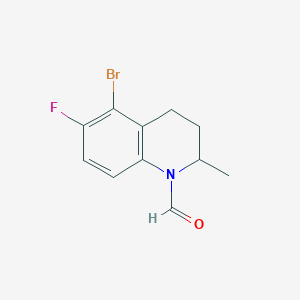
![2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-](/img/structure/B11846252.png)
